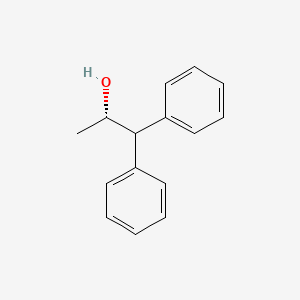

(2S)-1,1-diphenylpropan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H16O |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

(2S)-1,1-diphenylpropan-2-ol |

InChI |

InChI=1S/C15H16O/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15-16H,1H3/t12-/m0/s1 |

InChI Key |

BDZAWYBXBHTHFM-LBPRGKRZSA-N |

SMILES |

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)O |

Isomeric SMILES |

C[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)O |

Origin of Product |

United States |

Significance of Chiral Alcohols As Versatile Building Blocks

Chiral alcohols, organic compounds containing a hydroxyl group attached to a stereogenic carbon center, are of immense importance in organic synthesis. Their value lies in their role as versatile building blocks for the assembly of enantiomerically pure molecules. nih.gov The presence of a defined stereocenter makes them ideal starting points for the synthesis of complex targets, particularly in the pharmaceutical industry, where the three-dimensional shape of a molecule is often directly linked to its biological activity.

Furthermore, chiral alcohols and their derivatives are frequently employed as chiral auxiliaries or ligands in asymmetric catalysis. smolecule.com As auxiliaries, they can be temporarily attached to a substrate to direct the stereochemical course of a reaction, and then subsequently removed. As ligands, they can be coordinated to a metal center to create a chiral catalyst that can promote a reaction to proceed with high enantioselectivity, producing one enantiomer in preference to the other.

Overview of 2s 1,1 Diphenylpropan 2 Ol As a Key Chiral Scaffold in Academic Research

Asymmetric Methodologies for the Preparation of this compound

The synthesis of enantiomerically pure this compound can be achieved through several asymmetric strategies. These methods are designed to favor the formation of the desired (S)-enantiomer over its (R)-counterpart.

Asymmetric Synthetic Routes for the (2S)-Enantiomer

A prominent approach to obtaining this compound involves the asymmetric reduction of a prochiral ketone precursor. This transformation is often accomplished using chiral reducing agents or catalysts that create a chiral environment, directing the reaction towards the desired stereochemical outcome. For instance, the use of borane (B79455) complexes with chiral amino alcohols has been shown to be highly effective in the asymmetric reduction of ketones, yielding optically active alcohols with high enantiomeric purity. psu.edu One such class of reagents, α,α-diphenyl-β-amino alcohols, has demonstrated exceptional effectiveness as a chiral auxiliary for inducing asymmetry. psu.edu

Another strategy involves the use of polymer-supported chiral reagents. These offer the advantage of easy separation of the product from the chiral auxiliary, which can often be recovered and reused. psu.edu For example, a polymer-supported chiral amino alcohol derived from (S)-(-)-2-amino-3-(p-hydroxy)phenyl-1,1-diphenylpropan-1-ol has been used to prepare a chiral polymeric reagent with borane for the asymmetric reduction of ketones, affording optically active alcohols with up to 97% optical purity. psu.edu

The following table summarizes a selection of asymmetric synthetic approaches:

| Precursor | Chiral Reagent/Catalyst | Product | Enantiomeric Excess (ee) |

| 1,1-Diphenylpropan-2-one | Borane complex with polymer-supported (S)-(-)-2-amino-3-(p-hydroxy)phenyl-1,1-diphenylpropan-1-ol | This compound | Up to 97% |

| 1,1-Diphenylpropan-2-one | Borane complexes with various optically active α,α-diphenyl-β-amino alcohols | This compound | High |

Stereoselective Derivatization Approaches (e.g., from Epoxide Precursors)

An alternative and powerful strategy for accessing this compound involves the stereoselective opening of a prochiral or racemic epoxide. The hydrolytic kinetic resolution (HKR) of terminal epoxides is a particularly effective method. google.com This process utilizes a chiral catalyst to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the unreacted epoxide enriched in the other enantiomer. For instance, the HKR of racemic 1,1-diphenyl-1,2-epoxypropane using a chiral (salen)Co(III) complex can yield both the unreacted (R)-epoxide and the corresponding (S)-1,1-diphenylpropane-1,2-diol in high enantiomeric excess. google.comnih.gov The resulting diol can then be further transformed into the target molecule.

A specific example involves the resolution of racemic epoxide 6 (1,1-diphenyl-1,2-epoxypropane) using Jacobsen's catalyst. nih.gov This process yields (R)-2-benzhydryloxirane 7 and (S)-3,3-diphenylpropane-1,2-diol 8 , both with 99% enantiomeric excess. nih.gov The diol 8 is a direct precursor to this compound.

The following table details a stereoselective derivatization approach:

| Precursor | Catalyst | Products | Enantiomeric Excess (ee) |

| Racemic 1,1-diphenyl-1,2-epoxypropane (rac-6 ) | Jacobsen's catalyst | (R)-2-benzhydryloxirane (7 ) and (S)-3,3-diphenylpropane-1,2-diol (8 ) | 99% for both |

Strategies for Controlling Stereochemical Purity and Enantiomeric Excess

Achieving high stereochemical purity and enantiomeric excess (ee) is critical in asymmetric synthesis. Several strategies are employed to ensure the final product, this compound, is obtained in a highly enantiomerically enriched form.

The choice of chiral catalyst or auxiliary is paramount. The structure of the catalyst directly influences the transition state of the reaction, thereby determining the degree of stereoselectivity. For instance, in the hydrolytic kinetic resolution of epoxides, the specific salen ligand complexed with cobalt plays a crucial role in the enantiomeric discrimination. google.com

Reaction conditions such as temperature, solvent, and the concentration of reagents can also significantly impact the enantiomeric excess. Lowering the reaction temperature often enhances stereoselectivity by amplifying the small energy differences between the diastereomeric transition states.

Purification techniques are also essential for enhancing the enantiomeric purity of the final product. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase, is a powerful tool for separating enantiomers and accurately determining the enantiomeric excess. nih.gov For example, the ee of (R)-2-benzhydryloxirane has been determined to be 99% by chiral HPLC analysis. nih.gov

Furthermore, recrystallization of an enantiomerically enriched product can sometimes lead to a further increase in its optical purity, as one enantiomer may preferentially crystallize out of a supersaturated solution.

Finally, the use of highly enantiomerically pure starting materials, when applicable, is a straightforward way to ensure the stereochemical integrity of the final product. For instance, employing a chiral auxiliary with a very high ee in a stoichiometric asymmetric reaction will directly translate to a high ee in the product, assuming the reaction proceeds with high diastereoselectivity.

2s 1,1 Diphenylpropan 2 Ol As a Chiral Building Block in Complex Syntheses

Synthesis of Functionalized Derivatives of (2S)-1,1-Diphenylpropan-2-ol

The functionalization of this compound is a critical first step in its application as a versatile chiral building block. The primary site for chemical modification is its hydroxyl (-OH) group, which can be converted into a variety of other functional groups, thereby enabling a broader range of subsequent chemical reactions.

Standard organic transformations can be applied to this chiral alcohol. For instance, the hydroxyl group can undergo oxidation to produce the corresponding ketone, α,α-diphenylacetone. This transformation, however, results in the loss of the chiral center. More strategic derivatizations that preserve the stereochemistry are therefore of greater interest in asymmetric synthesis.

Key reactions for derivatization include:

Etherification: Conversion of the alcohol to an ether by reaction with alkyl halides or other electrophiles under basic conditions. This protects the hydroxyl group or introduces new functionality.

Esterification: Reaction with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form chiral esters. These esters can be used in a variety of coupling reactions or as chiral auxiliaries themselves.

Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions at the chiral center.

These initial modifications are foundational for incorporating the chiral diphenylpropyl moiety into more elaborate structures.

Integration of the this compound Moiety into Advanced Chiral Architectures

The true value of a chiral building block is demonstrated by its successful incorporation into larger, intricate molecular structures where it imparts its chirality to the final product. The derivatives of this compound serve as key intermediates for this purpose. For example, a derivative bearing a nucleophilic or electrophilic handle can be coupled with other molecules to construct advanced chiral architectures.

While specific, widely-cited examples of complex natural product or pharmaceutical syntheses originating from this compound are not prevalent in readily available literature, its structural motifs appear in various classes of chiral compounds, such as certain chiral ligands used in transition-metal catalysis. The synthesis of these ligands often involves multi-step sequences where a chiral alcohol, similar in structure to this compound, is modified and linked to phosphine (B1218219) or nitrogen-containing groups. The bulky diphenylmethyl group can create a specific chiral environment around a metal center, influencing the stereochemical outcome of a catalyzed reaction.

Strategic Derivatization for Diverse Chemical Transformations

Strategic derivatization refers to the intentional modification of the building block to enable specific and often complex chemical transformations. Beyond simple functional group interconversion, these derivatizations are planned to facilitate key bond-forming events or to act as a chiral auxiliary that directs the stereochemistry of a reaction on a different part of the molecule before being cleaved off.

For this compound, strategic derivatizations could include:

Attachment to a Polymer Support: Immobilizing the chiral molecule on a solid phase allows for its use as a recyclable chiral catalyst or auxiliary in flow chemistry systems.

Dehydration Reactions: Under acidic conditions, the alcohol can undergo dehydration to form diphenylpropene. While this removes the initial chiral center, the resulting alkene can be a substrate for asymmetric reactions like dihydroxylation or epoxidation.

The table below summarizes some potential chemical transformations of 1,1-diphenyl-2-propanol (B1345509), which would apply to the (2S)-enantiomer.

| Reaction Type | Reagents | Product Type |

| Oxidation | Oxidizing agents (e.g., PCC, Swern) | α,α-Diphenylacetone |

| Dehydration | Acidic conditions | Diphenylpropene |

| Reduction | Hydride reagents (e.g., LiAlH₄) | 1,1-Diphenylpropane |

Applications in Asymmetric Catalysis and Chiral Ligand Design

Design and Synthesis of Chiral Ligands Featuring the (2S)-1,1-Diphenylpropan-2-ol Framework

The development of new chiral ligands is a cornerstone of asymmetric catalysis. The this compound scaffold offers a versatile platform for the synthesis of such ligands due to its well-defined stereochemistry and the presence of a hydroxyl group that can be readily functionalized.

Chiral oxamide-based ligands have emerged as a significant class of ligands in asymmetric catalysis. While direct examples of oxamide (B166460) ligands derived from this compound are not prevalent in the reviewed literature, the principles of their design can be understood from related structures. For instance, a new class of chiral oxamide-phosphine (COAP) ligands has been developed for palladium-catalyzed asymmetric allylic amination. rsc.org These ligands are noted for their modular structure, which allows for fine-tuning of their stereoelectronic properties. rsc.org The synthesis is straightforward, and they incorporate both a phosphine (B1218219) and a carbonyl group, which can coordinate to a metal center. rsc.org Mechanistic studies, including control experiments and DFT calculations, have indicated that the coordination of the carbonyl group to the palladium center is critical for achieving high regio- and enantioselectivity in the catalytic transformation. rsc.org

A hypothetical chiral oxamide ligand derived from this compound could be synthesized by reacting the corresponding chiral amine (obtained from the alcohol) with an appropriate oxalyl chloride derivative. The resulting ligand would possess a C2-symmetric or non-symmetric structure, depending on the synthetic route, and could be explored in various metal-catalyzed reactions.

Nitrogen-containing ligands, including tetraaza macrocycles, are of great interest in asymmetric catalysis due to their high stability and the promising results they have shown in various transformations. nih.gov The synthesis of new chiral cyclic tetraaza ligands has been reported, and their catalytic activity has been evaluated in reactions such as the asymmetric addition of diethylzinc (B1219324) to benzaldehyde. nih.gov In one study, two new chiral tetraaza ligands were synthesized and characterized. nih.gov While these ligands were not derived from this compound, they serve as an example of this class of ligands. The catalytic performance of these particular ligands resulted in moderate yields of the desired secondary alcohol, but with very low enantioselectivity. nih.gov

The synthesis of a chiral tetraaza ligand incorporating the this compound framework could potentially be achieved by functionalizing the chiral backbone with appropriate nitrogen-containing arms, followed by a macrocyclization step. The performance of such a ligand in asymmetric catalysis would then need to be experimentally determined.

The ability of a chiral ligand to coordinate with a metal ion is fundamental to its function as part of an asymmetric catalyst. Transition metal compounds with open-shell ligands are particularly interesting as they can enhance and tune the reactivity of the metal center, which can lead to modified catalytic activity. frontiersin.org The interaction between the metal ion and the ligand plays a crucial role in these systems. frontiersin.org

For example, the reaction of nickel and zinc triflates with the tridentate leucoverdazyl 1-isopropyl-3,5-di(2′-pyridyl)-6-oxo-2H-tetrazine (dipyvdH) and triethylamine (B128534) results in the formation of neutral coordination compounds. frontiersin.org In these complexes, the ligands are redox-active, meaning they can act as electron reservoirs during a catalytic cycle. mdpi.com

A chiral ligand derived from this compound could be designed to form stable complexes with a variety of transition metals. The steric and electronic properties of the diphenylpropan-2-ol moiety would influence the coordination geometry and the catalytic properties of the resulting metal complex. The specific coordination patterns and the electronic structure of such complexes would need to be investigated using techniques like X-ray crystallography and various spectroscopic methods.

Catalytic Performance in Stereoselective Chemical Transformations

The ultimate test of a chiral ligand is its performance in a catalytic stereoselective reaction. Ligands derived from chiral backbones like this compound have the potential to be effective in a variety of such transformations.

The reduction of ketones through homogeneous transfer hydrogenation catalyzed by transition metals is a key method for producing alcohols. mdpi.com When this transformation is carried out in an asymmetric fashion, it can generate enantiomerically enriched chiral alcohols, which are valuable intermediates in the pharmaceutical and fragrance industries. mdpi.com The most common hydrogen donor for this reaction is 2-propanol. researchgate.net

The following table shows representative results for the iridium-catalyzed transfer hydrogenation of various ketones, illustrating the types of outcomes that could be targeted with a new chiral catalyst.

| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) |

| 1 | Acetophenone | 1-Phenylethanol | 95 |

| 2 | 4-Methylacetophenone | 1-(p-Tolyl)ethanol | 88 |

| 3 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 92 |

| 4 | Propiophenone | 1-Phenyl-1-propanol | 91 |

Data is illustrative of the reaction type and not specific to catalysts derived from this compound.

A chiral catalyst system incorporating a ligand derived from this compound would be evaluated for its ability to catalyze the transfer hydrogenation of a range of ketone substrates, with the key performance indicators being conversion, yield, and enantiomeric excess (ee) of the resulting chiral alcohol.

The development of highly efficient and practical chiral ligands and catalysts is a central theme in asymmetric synthesis. nih.gov Chiral ligands are crucial for a wide array of asymmetric reactions beyond transfer hydrogenation. While direct applications of this compound-derived catalysts in other specific asymmetric reactions were not found in the searched literature, the potential for such applications is significant.

For example, chiral biphenol-derived diols have been used as catalysts in asymmetric Petasis reactions to afford chiral α-amino acids. nih.gov Similarly, polymer-supported chiral catalysts have been employed in the asymmetric synthesis of 1-phenylpropanol. rsc.org

The table below provides examples of different types of asymmetric reactions where novel chiral catalysts are continuously being developed.

| Reaction Type | Catalyst Type | Product Class |

| Asymmetric Petasis Reaction | Chiral Biphenols | Chiral α-Amino Acids nih.gov |

| Asymmetric Aldehyde Alkylation | Polymer-Supported Chiral Catalysts | Chiral Alcohols rsc.org |

| Asymmetric Cycloadditions | Phosphoramidite Ligands | Chiral Cyclic Compounds nih.gov |

| Asymmetric Friedel-Crafts Reaction | Chiral Phosphoric Acids | Chiral Indole Derivatives mdpi.com |

A catalyst derived from the this compound framework could potentially be applied to these or other asymmetric transformations, such as Michael additions, aldol (B89426) reactions, or Diels-Alder reactions. The success of such a catalyst would depend on the specific design of the ligand and its interaction with the chosen metal center and substrates. Further research would be needed to explore and realize this potential.

Computational and Theoretical Investigations on 2s 1,1 Diphenylpropan 2 Ol

Quantum Chemical Calculations and Density Functional Theory (DFT) for Molecular Properties

Quantum chemical calculations and Density Functional Theory (DFT) are powerful tools for predicting the fundamental properties of molecules from first principles. For (2S)-1,1-diphenylpropan-2-ol, these computational methods provide access to a range of molecular descriptors that are essential for its characterization. DFT, in particular, offers a balance between computational cost and accuracy for determining the electronic structure and energy of the molecule.

These calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as frontier molecular orbital (FMO) energies (i.e., the highest occupied molecular orbital, HOMO, and lowest unoccupied molecular orbital, LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. While extensive, peer-reviewed studies detailing a full DFT analysis—including molecular electrostatic potential (MEP) maps or natural bond orbital (NBO) analysis—for this compound are not readily found in the public literature, basic molecular properties have been computed and are available through chemical databases.

Below is a table of computationally derived molecular properties for 1,1-diphenylpropan-2-ol.

| Property | Value |

| Molecular Formula | C₁₅H₁₆O |

| Molecular Weight | 212.29 g/mol |

| Exact Mass | 212.120115130 Da |

| Topological Polar Surface Area | 20.2 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

This data is compiled from publicly available computed data repositories.

Detailed Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound are dictated by a combination of steric and stereoelectronic effects. Conformational analysis involves identifying the stable, low-energy spatial arrangements (conformers) of the molecule that arise from rotation around its single bonds.

Stereoelectronic effects, such as hyperconjugation or intramolecular hydrogen bonding, can also play a role in stabilizing certain conformers. For instance, an intramolecular hydrogen bond could potentially form between the hydroxyl (-OH) group's hydrogen and the π-electron system of one of the phenyl rings, which would lock the molecule into a specific conformation.

A comprehensive conformational search, typically performed using molecular mechanics or DFT methods, would be required to map the potential energy surface and identify all local and global energy minima. However, specific computational studies detailing such a thorough analysis for this compound are not prominently available. Experimental data from X-ray diffraction of the racemic 1,1-diphenyl-2-propanol (B1345509) has indicated that in the solid state, the dihedral angle between the aromatic planes of the two phenyl groups is approximately 65-70°. This provides a valuable benchmark for the outcomes of theoretical conformational searches.

Reaction Mechanism Elucidation and Transition State Analysis in Catalytic Processes

This compound, as a chiral alcohol, has the potential to act as a chiral ligand or auxiliary in asymmetric catalysis. Computational chemistry is an indispensable tool for elucidating the mechanisms of such catalytic reactions and for understanding the origins of enantioselectivity.

If this molecule were used, for example, as a ligand in a metal-catalyzed reaction, DFT calculations could be employed to model the entire catalytic cycle. This involves:

Reactant and Catalyst Complexation: Modeling the initial binding of reactants to the catalyst complex.

Transition State (TS) Identification: Locating the highest energy point along the reaction coordinate for the key stereodetermining step. The difference in the activation energies of the transition states leading to the (R) and (S) products determines the enantiomeric excess of the reaction.

Intermediate and Product Formation: Characterizing any intermediates and the final product complex.

Transition state analysis provides deep insight into the non-covalent interactions (e.g., hydrogen bonds, steric repulsion, π-π stacking) within the transition state structure that are responsible for stabilizing one pathway over the other. By analyzing the geometry and energy of competing transition states, researchers can rationally design more effective and selective catalysts.

Despite the potential utility of this compound in this context, specific computational studies that elucidate its role in a catalytic reaction mechanism or provide a detailed transition state analysis are not found in the current body of scientific literature. Such research would be a novel contribution to the field of computational organic chemistry and asymmetric catalysis.

Advanced Spectroscopic and Structural Characterization for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides a wealth of information regarding the structural connectivity and spatial arrangement of atoms within a molecule. For chiral compounds like (2S)-1,1-diphenylpropan-2-ol, NMR is instrumental in confirming the relative stereochemistry and in studying the molecule's conformational preferences and dynamic behavior in solution.

Detailed analysis of the 1H and 13C NMR spectra of this compound allows for the assignment of all proton and carbon signals. The chemical shifts (δ) and spin-spin coupling constants (J) are particularly informative. The diastereotopic protons of the methylene (B1212753) group and the coupling between the methine proton and the methyl group protons provide key insights into the molecule's preferred conformations.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to probe through-space interactions between protons. These interactions are distance-dependent and can therefore be used to deduce the relative proximity of different parts of the molecule, further refining the conformational model. In the context of this compound, NOE experiments can help to establish the spatial relationship between the phenyl groups and the propan-2-ol backbone.

While specific NMR data for this compound is not widely published in extensive tables, typical expected proton and carbon chemical shifts can be predicted based on the structure and comparison with similar compounds.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| C1 (CH) | ~4.0 - 4.5 | ~55 - 60 |

| C2 (CH-OH) | ~4.2 - 4.7 | ~70 - 75 |

| C3 (CH3) | ~1.1 - 1.3 | ~20 - 25 |

| Phenyl (C-H) | ~7.1 - 7.4 | ~125 - 130 |

| Phenyl (C-ipso) | - | ~140 - 145 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Chiroptical Spectroscopy (Optical Rotatory Dispersion and Circular Dichroism) for Enantiomeric Analysis

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are two such methods that are exquisitely sensitive to the stereochemistry of a molecule and are therefore invaluable for enantiomeric analysis.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. For a chiral molecule like this compound, the ORD spectrum will exhibit a characteristic curve, known as a Cotton effect, in the vicinity of its electronic absorption bands. The sign and magnitude of the Cotton effect can be correlated with the absolute configuration of the stereocenter.

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum consists of positive and negative peaks, corresponding to the electronic transitions within the molecule. The specific pattern of these peaks serves as a unique fingerprint for a particular enantiomer. For this compound, the phenyl chromophores are expected to give rise to distinct CD signals in the UV region, which can be used to confirm its absolute configuration and to determine its enantiomeric purity.

Table 2: Expected Chiroptical Properties of this compound

| Technique | Expected Observation | Information Gained |

|---|---|---|

| ORD | Non-zero optical rotation that varies with wavelength, exhibiting a Cotton effect. | Confirmation of chirality; correlation to absolute configuration. |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Elucidation of Derivatives

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional model of the electron density within the crystal can be constructed, revealing the precise spatial arrangement of every atom in the molecule.

For this compound itself, obtaining suitable single crystals for X-ray diffraction can be challenging. However, it is a common strategy to prepare a crystalline derivative of the molecule of interest. By reacting the alcohol with a chiral resolving agent or a heavy-atom-containing reagent, a diastereomer or a derivative with enhanced scattering properties can be formed, which is more amenable to crystallization and subsequent X-ray analysis.

Once the crystal structure of a derivative is solved, the absolute configuration of the original this compound can be unambiguously determined. The crystallographic data also provides a wealth of information about the molecule's conformation in the solid state, including bond lengths, bond angles, and torsional angles. This solid-state structure can then be compared with the conformational information obtained from NMR studies in solution.

While a specific crystal structure of a derivative of this compound is not prominently reported, the methodology remains a gold standard for absolute configuration assignment in stereochemistry.

Table 3: Information Obtainable from X-ray Crystallography of a this compound Derivative

| Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions | The dimensions and angles of the basic repeating unit of the crystal. | Fundamental crystallographic data. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. | Provides information about the packing of molecules. |

| Atomic Coordinates | The x, y, and z coordinates of each atom in the asymmetric unit. | Defines the precise three-dimensional structure. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the molecular connectivity and geometry. |

| Torsional Angles | The dihedral angles that describe the conformation of the molecule. | Reveals the preferred conformation in the solid state. |

Emerging Research Directions and Future Prospects for 2s 1,1 Diphenylpropan 2 Ol

Exploration of Novel Synthetic Methodologies for (2S)-1,1-Diphenylpropan-2-ol

The primary and most efficient route to this compound is the asymmetric reduction of its corresponding prochiral ketone, 1,1-diphenyl-2-propanone. While this method is well-established, current research focuses on enhancing its efficiency, sustainability, and catalyst performance.

Novel methodologies are centered on the development of more active and selective catalysts that can operate under milder conditions with lower catalyst loadings. One significant area of advancement is the use of polymer-supported chiral catalysts. liv.ac.uk Immobilizing the catalyst on a soluble polymer support, such as poly(ethylene glycol), allows the reaction to proceed in a homogeneous phase, which typically leads to higher reaction rates and better enantioselectivities. liv.ac.uk A key advantage of this approach is the ease of catalyst separation and recycling; the catalyst can be precipitated by changing the solvent polarity, recovered, and reused in multiple cycles with minimal loss of activity or selectivity. liv.ac.uk

Another research frontier involves detailed kinetic studies of the hydrogenation process to better understand catalyst deactivation and optimize reactor design for large-scale production. mdpi.com By modeling the reaction kinetics, including factors that lead to catalyst deactivation, more robust and efficient industrial processes can be designed. mdpi.com Research into new chiral auxiliaries and borane (B79455) reduction agents also continues to provide alternative pathways for this and similar ketone reductions. jst.go.jp

Table 1: Comparison of Catalytic Systems for Asymmetric Reduction of Aromatic Ketones This table presents representative data for analogous reactions to illustrate typical performance.

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Ru-Bisphosphine/Diamine Complex | Acetophenone | >99 | >99 | mdpi.com |

| Polymer-Supported (PEG)-Diamine Ru Complex | Various Aromatic Ketones | 96-99 | 96-98 | liv.ac.uk |

| (2S)-DAIB with Diethylzinc (B1219324) | Benzaldehyde | 97 | 95 | orgsyn.org |

| Chiral Bis(α,α-diphenyl-2-pyrrolidinemethanol) Carbonate with Borane | Various Prochiral Ketones | High | High | jst.go.jp |

Innovations in Chiral Ligand Design and Asymmetric Catalysis Utilizing its Scaffold

The true value of this compound lies in its role as a chiral scaffold for the synthesis of high-performance ligands for asymmetric catalysis. Its stereocenter provides the crucial chiral information that is transferred during a catalytic reaction to control the stereochemistry of the product.

A major class of "privileged ligands" derived from chiral alcohols are chiral oxazolines, particularly phosphinooxazolines (PHOX ligands). nih.gov These are readily synthesized from chiral β-amino alcohols, which can be accessed from this compound. nih.govbldpharm.com The modular nature of oxazoline (B21484) ligands allows for systematic tuning of their steric and electronic properties to optimize performance for a specific chemical transformation. nih.gov

Recent innovations focus on modifying the ligand backbone to enhance catalytic activity and enantioselectivity. For instance, researchers have explored incorporating functional groups, such as siloxanes, onto the chiral backbone of ferrocene-based oxazoline ligands. mdpi.com This modification can improve the ligand's solubility and electronic properties, leading to more effective catalysts. The development of novel ligand architectures, such as those combining the axial chirality of binaphthyl scaffolds with other coordinating groups, continues to push the boundaries of asymmetric catalysis, enabling challenging reactions like C-H functionalization with high enantioselectivity.

The this compound scaffold is thus a gateway to a diverse array of ligands used in reactions such as asymmetric hydrogenation, allylic alkylation, and cycloaddition reactions, which are fundamental in the synthesis of pharmaceuticals and other complex chiral molecules. mdpi.comnih.gov

Table 2: Representative Modern Chiral Ligands and Their Applications

| Ligand Class | Chiral Origin | Typical Metal | Application(s) | Reference |

|---|---|---|---|---|

| Phosphinooxazoline (PHOX) | Chiral Amino Alcohols | Pd, Ir, Ru, Cu | Asymmetric Allylation, Hydrogenation, Conjugate Addition | nih.gov |

| Bisoxazolines (BOX) | Chiral Amino Alcohols | Cu, Zn, Mg | Diels-Alder, Aldol (B89426), Michael Reactions | bldpharm.com |

| (R,R)-DPEN Derivatives | (R,R)-1,2-Diphenylethylenediamine | Ru(II) | Asymmetric Hydrogenation of Ketones | liv.ac.uk |

| Planar Chiral Oxazoline Ferrocenes | Chiral Amino Alcohols | Cu(II) | 1,3-Dipolar Cycloaddition Reactions | mdpi.com |

Potential for Broader Applications in Advanced Materials and Fine Chemical Synthesis

Beyond catalysis, the unique structural features of this compound and its derivatives are being explored for applications in advanced materials and the broader synthesis of fine chemicals.

Advanced Materials: A particularly promising future direction is in the field of organic electronics, specifically in the development of chiral materials for Organic Light-Emitting Diodes (OLEDs). ox.ac.ukjmaterenvironsci.com The use of chiral organic semiconductors can lead to the emission of circularly polarized luminescence (CPL), a property that can significantly enhance the efficiency and reduce the power consumption of OLED displays by eliminating the need for certain optical filters. ox.ac.ukens-paris-saclay.fr Derivatives of chiral molecules are being investigated as emitters or dopants in OLED devices to achieve high CPL performance. researchgate.net Furthermore, chiral organic materials are being explored for their "chirality-induced spin selectivity" (CISS) effect, which can be harnessed to create spin-polarized OLEDs, a next-generation technology for spintronic applications. chemrxiv.org

Another area of potential is in liquid crystal (LC) technology. scirp.org Chiral molecules are often used as dopants in nematic liquid crystal hosts to induce a helical structure, which is the basis for many display modes. The rigid, bulky, and chiral nature of diphenylpropanol derivatives makes them suitable candidates for investigation as chiral dopants in advanced LC mixtures. rsc.org

Fine Chemical Synthesis: In the realm of fine chemical synthesis, the primary role of this compound is as a foundational element for catalysts. The chiral ligands and catalysts synthesized from its scaffold are employed in the production of a vast array of high-value, enantioenriched fine chemicals. mdpi.com These include active pharmaceutical ingredients, agrochemicals, and fragrances, where a specific stereoisomer is required for biological activity. Therefore, the future impact of this compound on fine chemical synthesis is intrinsically linked to the development of new catalytic processes that rely on the ligands derived from it.

Q & A

Q. Q1: What are the standard synthetic routes for (2S)-1,1-diphenylpropan-2-ol, and how can purity be optimized?

Methodological Answer : The compound can be synthesized via asymmetric reduction of 1,1-diphenylpropan-2-one using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or enantioselective Grignard additions to ketones. To optimize purity:

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.

- Purity Validation : Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® AD-H column) or NMR with chiral shift reagents like Eu(hfc) .

Q. Q2: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

Q. Q3: What safety protocols are essential for handling this compound?

Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. Q4: How can enantiomeric excess be quantified in this compound, and what are common sources of error?

Methodological Answer :

- Chiral HPLC : Use a Chiralcel® OD-H column with hexane/isopropanol (95:5) at 1 mL/min; retention times vary by enantiomer.

- NMR with Chiral Solvating Agents : Eu(tfc) splits diastereotopic proton signals.

- Error Sources : Impurities in reagents, incomplete resolution in chromatography, or racemization during sample preparation. Validate with triplicate runs and calibration standards .

Q. Q5: What computational methods are used to model the steric effects of phenyl groups in this compound?

Methodological Answer :

- Molecular Dynamics (MD) : Simulate steric hindrance using force fields (e.g., OPLS-AA) to assess conformational stability.

- Density Functional Theory (DFT) : Calculate energy barriers for rotation around the C-O bond (B3LYP/6-31G* basis set).

- Docking Studies : Predict interactions with chiral catalysts to optimize asymmetric synthesis pathways .

Q. Q6: How do solvent polarity and temperature affect the crystallization of this compound?

Methodological Answer :

- Solvent Screening : Test binary mixtures (e.g., ethanol/water, acetone/heptane) to identify conditions favoring high-yield crystallization.

- Temperature Gradients : Slow cooling (0.5°C/min) from saturation points reduces defects.

- Characterization : Use X-ray crystallography (single-crystal) or PXRD to confirm polymorphic purity. Polarized light microscopy identifies crystal habit variations .

Q. Q7: What strategies mitigate racemization during derivatization of this compound?

Methodological Answer :

- Low-Temperature Reactions : Perform acylations (e.g., with acetic anhydride) at 0–5°C to suppress base-catalyzed racemization.

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to stabilize the alcohol during subsequent reactions.

- Monitoring : Track ee via inline IR or periodic chiral HPLC sampling .

Data Interpretation & Contradictions

Q. Q8: How should researchers reconcile discrepancies in reported melting points for this compound?

Methodological Answer :

Q. Q9: Why might NMR spectra of this compound show unexpected splitting patterns?

Methodological Answer :

- Dynamic Effects : Conformational exchange (e.g., hindered rotation of phenyl groups) at room temperature. Use VT-NMR (variable temperature) to slow exchange rates.

- Diastereotopicity : Equivalent protons may split due to chiral centers. Analyze using - COSY or NOESY .

Method Development

Q. Q10: How can microfluidic systems improve the scalability of this compound synthesis?

Methodological Answer :

- Continuous Flow : Optimize residence time and mixing efficiency for asymmetric reductions.

- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time ee monitoring.

- Case Study : A 10-channel reactor achieved 92% yield and 98% ee in 24-hour runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.